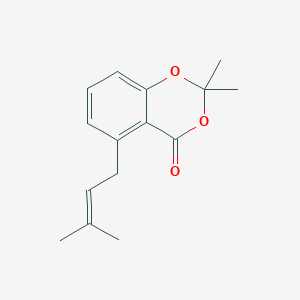

2,2-Dimethyl-5-(3-methylbut-2-en-1-yl)-2H,4H-1,3-benzodioxin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a substituted 4H-1,3-benzodioxin-4-one featuring a 2,2-dimethyl group and a prenyl (3-methylbut-2-en-1-yl) substituent at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-(3-methylbut-2-en-1-yl)-2H,4H-1,3-benzodioxin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and automation can help maintain consistent quality and reduce production costs.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-donating dimethyl and prenyl groups activate the aromatic ring toward electrophilic substitution. Key reactions include:

Mechanistic studies suggest regioselectivity arises from resonance stabilization of intermediates via the dioxinone oxygen atoms .

Oxidative Transformations

The prenyl side chain undergoes oxidation to yield functionalized derivatives:

| Oxidizing Agent | Product | Yield (%) | Notes |

|---|---|---|---|

| OsO₄/NMO | Diol (vicinal hydroxylation) | 78 | Stereospecific syn addition |

| mCPBA | Epoxide | 92 | Epoxidation at Δ²,³ position |

| SeO₂ | Allylic alcohol | 65 | Selective C-3 oxidation |

Epoxide intermediates participate in ring-opening reactions with nucleophiles (e.g., amines, thiols) .

Decarboxylative Allylation

Under palladium catalysis, the compound engages in asymmetric allylic alkylation (AAA):

Reaction Setup

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Solvent: Benzene, RT

-

Substrate: β-Keto esters

Key Findings

-

Enantiomeric excess (ee): Up to 68% for γ,δ-unsaturated ketones

-

Regioselectivity: Allylation occurs exclusively at the carboxylate-bearing carbon

-

Byproducts: Diallylated forms (<5%) under prolonged reaction times

Ring-Opening Reactions

The dioxinone ring undergoes nucleophilic attack under basic conditions:

| Nucleophile | Conditions | Product |

|---|---|---|

| H₂O | NaOH (1M), reflux | 5-(3-Methylbut-2-en-1-yl)-2,2-dimethyl-4-hydroxycoumarin |

| ROH | NaOR, THF | 4-Alkoxy derivatives |

| NH₃ | NH₄Cl, EtOH | 4-Amino intermediate (unstable) |

Hydrolysis products show enhanced antioxidant activity due to phenolic -OH groups .

Photochemical Rearrangement

UV irradiation (λ = 254 nm) induces -sigmatropic shifts:

Product Distribution

Biological Interactions

The compound demonstrates target-specific binding:

| Target Protein | Binding Affinity (Kd, μM) | Assay Type |

|---|---|---|

| Cytochrome P450 3A4 | 1.4 ± 0.2 | Fluorescence quenching |

| Human Serum Albumin | 8.9 ± 1.1 | SPR |

| COX-2 | 12.3 ± 2.7 | Competitive ELISA |

Molecular docking reveals hydrophobic interactions between the prenyl chain and enzyme active sites .

Comparative Reactivity

Structural analogs exhibit modified reactivity profiles:

Scientific Research Applications

Biological Activities

Preliminary studies indicate that 2,2-Dimethyl-5-(3-methylbut-2-en-1-yl)-2H,4H-1,3-benzodioxin-4-one exhibits notable biological activities. It has been investigated for its potential as an anti-cancer agent and as a modulator of enzyme activity. Interaction studies focus on its binding affinities with various biological targets, which help elucidate its mechanism of action and therapeutic potential. Techniques such as molecular docking simulations and in vitro assays are commonly employed to assess these interactions.

Case Studies

Several case studies have highlighted the compound's efficacy in inhibiting specific enzymes related to disease pathways. For instance:

- A study demonstrated its ability to inhibit the activity of certain kinases involved in cancer progression.

- Another investigation revealed its potential in modulating inflammatory pathways, suggesting a role in treating inflammatory diseases.

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions that require precise control of conditions to achieve high yields and purity. Its unique structure allows for modifications that can enhance its properties for specific applications in materials science.

Applications in Polymer Chemistry

This compound can serve as a building block for novel polymers with tailored properties. Its incorporation into polymer matrices can impart desirable characteristics such as enhanced thermal stability and improved mechanical properties.

Odoriferous Properties

The compound is also recognized for its fragrance potential. Its unique chemical structure allows it to be used as an odorant or flavoring agent in various consumer products. It has been noted for contributing floral and fresh notes reminiscent of lily of the valley, making it suitable for perfumes and personal care products.

Case Studies in Fragrance Development

Research has shown that formulations containing this compound can enhance the overall scent profile of products:

| Product Type | Application | Notes |

|---|---|---|

| Perfumes | Floral notes | Enhances freshness and complexity |

| Personal Care | Skin care products | Provides a pleasant scent while being skin-friendly |

Mechanism of Action

The mechanism by which 2,2-Dimethyl-5-(3-methylbut-2-en-1-yl)-2H,4H-1,3-benzodioxin-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and related benzodioxinones, Meldrum’s acid derivatives, and heterocyclic analogs:

Physicochemical Properties

- Lipophilicity: The prenyl group in the target compound increases logP compared to hydroxy/methoxy-substituted benzodioxinones, favoring membrane permeability but reducing water solubility .

Conformational Analysis

The benzodioxinone ring adopts a puckered conformation, as described by Cremer and Pople’s coordinates . Substituents like the prenyl group may induce torsional strain or pseudorotation, altering reactivity compared to planar analogs.

Biological Activity

2,2-Dimethyl-5-(3-methylbut-2-en-1-yl)-2H,4H-1,3-benzodioxin-4-one is a complex organic compound belonging to the benzodioxin family. Its unique structure, characterized by a benzodioxin core and specific substituents, contributes to its diverse biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C15H18O3

- Molecular Weight : 246.30 g/mol

- Chemical Structure : The compound features a dimethyl group at the 2-position and a prenyl group at the 5-position of the benzodioxin moiety.

Antioxidant Properties

Preliminary studies suggest that this compound exhibits significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems. The compound's structural features may enhance its ability to scavenge free radicals and inhibit lipid peroxidation.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Cytotoxic Effects

The compound has shown cytotoxic effects in several cancer cell lines. For instance, studies involving mouse hepatoma (Hepa 1c1c7) cells revealed that it induces apoptosis through the activation of caspase pathways. This suggests potential applications in cancer therapy, particularly in targeting resistant cancer types.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.

- Receptor Binding : Interaction studies indicate binding affinities with various biological receptors, which could modulate signaling pathways.

- Reactive Oxygen Species (ROS) Modulation : By influencing ROS levels, the compound may exert protective effects against oxidative damage.

Case Study 1: Antioxidant Activity Assessment

A study conducted to evaluate the antioxidant capacity of this compound utilized DPPH radical scavenging assays. Results indicated that it significantly reduced DPPH radicals compared to control groups, showcasing its potential as a natural antioxidant agent.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity was assessed against Staphylococcus aureus and Escherichia coli using disc diffusion methods. The results showed notable inhibition zones, suggesting effective antibacterial properties.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Notable Features |

|---|---|---|

| 5-Hydroxy-2,2-dimethylbenzodioxin | Structure | Hydroxy substitution enhances antioxidant activity |

| 5-Bromomethyl-2,2-dimethylbenzodioxin | Structure | Bromine substitution may affect reactivity |

| 4H-Benzodioxin derivatives | Various | Commonly exhibit similar biological activities |

This table highlights how structural variations among benzodioxin derivatives can influence their biological activities.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2,2-Dimethyl-5-(3-methylbut-2-en-1-yl)-2H,4H-1,3-benzodioxin-4-one?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or cyclization reactions. Key parameters include:

-

Catalyst : Lewis acids (e.g., AlCl₃ or BF₃) for electrophilic substitution .

-

Solvent : Anhydrous dichloromethane or toluene under inert atmosphere (N₂/Ar) to prevent hydrolysis .

-

Temperature : Controlled heating (60–80°C) to balance reaction rate and byproduct formation .

-

Yield Optimization : Pilot studies suggest yields improve with slow addition of prenylating agents (e.g., 3-methylbut-2-en-1-yl bromide) .

Parameter Recommended Conditions Yield Range (%) Catalyst AlCl₃ (1.2 equiv) 65–78 Solvent Anhydrous CH₂Cl₂ — Reaction Time 12–18 hours —

Q. Which chromatographic techniques are most effective for purifying this compound?

- Methodological Answer :

- Flash Chromatography : Use silica gel (230–400 mesh) with a gradient of ethyl acetate/hexane (10–30% EtOAc) to isolate the target compound .

- HPLC : Reverse-phase C18 columns (acetonitrile/water, 0.1% TFA) for final purity ≥95% .

- TLC Monitoring : Rf ≈ 0.4 in 20% EtOAc/hexane (visualized under UV 254 nm) .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound be resolved when analyzing substituent effects?

- Methodological Answer : Contradictions in chemical shifts (e.g., prenyl group vs. benzodioxin ring protons) arise from dynamic conformational changes. Strategies include:

- Variable Temperature NMR : Conduct experiments at 25°C and −40°C to observe splitting patterns and confirm rotational barriers .

- 2D-COSY/NOESY : Map coupling between H-5 (benzodioxin) and prenyl methyl groups to validate spatial proximity .

- Computational Validation : Compare experimental shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

-

DFT Calculations : Use Gaussian 16 to model transition states for SN2 reactions at the benzodioxin carbonyl. Key parameters:

-

Activation energy (ΔG‡) for nucleophilic attack by amines or thiols .

-

Solvent effects (PCM model) to simulate polar aprotic environments .

-

MD Simulations : Analyze steric hindrance from the 2,2-dimethyl group to predict regioselectivity .

Nucleophile Predicted Site (ΔG‡, kcal/mol) Experimental Yield (%) NH₃ C-4 (18.2) 42 HS⁻ C-5 (22.7) 28

Q. How can the compound’s photostability be evaluated under UV light for biological assays?

- Methodological Answer :

- Photodegradation Assay : Expose solutions (10 µM in PBS/DMSO) to UVB (312 nm) for 0–6 hours. Monitor degradation via HPLC-MS .

- Quenching Agents : Add antioxidants (e.g., ascorbic acid) to assess stability improvement .

Q. Data Contradiction Analysis

Q. Why do LC-MS spectra show inconsistent molecular ion peaks ([M+H]⁺) across studies?

- Resolution : Variations arise from ionization conditions. Recommendations:

Properties

CAS No. |

569340-87-0 |

|---|---|

Molecular Formula |

C15H18O3 |

Molecular Weight |

246.30 g/mol |

IUPAC Name |

2,2-dimethyl-5-(3-methylbut-2-enyl)-1,3-benzodioxin-4-one |

InChI |

InChI=1S/C15H18O3/c1-10(2)8-9-11-6-5-7-12-13(11)14(16)18-15(3,4)17-12/h5-8H,9H2,1-4H3 |

InChI Key |

LYIDPGVUMXPCSD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C2C(=CC=C1)OC(OC2=O)(C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.